REACTION_CXSMILES
|
[C:1]([O:6][CH2:7][CH2:8][CH2:9][Si:10]([O:15][CH3:16])([O:13][CH3:14])[O:11][CH3:12])(=[O:5])[C:2]([CH3:4])=[CH2:3]>C(O)(C)C>[CH3:4][C:2]([C:1]([O:6][CH2:7][CH2:8][CH2:9][Si:10]([O:15][CH3:16])([O:11][CH3:12])[O:13][CH3:14])=[O:5])=[CH2:3].[SiH4:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCC[Si](OC)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=C)C(=O)OCCC[Si](OC)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
solution
|
Quantity
|
7 (± 1) mL
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
under stirring for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to obtain a 0.5 wt % solution
|
Type
|
CUSTOM
|
Details
|
was carried out at 300 rpm for the first 5 seconds
|
Duration
|
5 s
|
Type
|
CUSTOM
|
Details
|
for the following 15 seconds
|
Duration
|
15 s
|
Type
|
WAIT
|
Details
|
Then, baking was carried out for 30 minutes at 120° C.
|
Duration
|
30 min
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(=C)C(=O)OCCC[Si](OC)(OC)OC
|
Name
|
|
Type
|
product
|
Smiles
|
[SiH4]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:6][CH2:7][CH2:8][CH2:9][Si:10]([O:15][CH3:16])([O:13][CH3:14])[O:11][CH3:12])(=[O:5])[C:2]([CH3:4])=[CH2:3]>C(O)(C)C>[CH3:4][C:2]([C:1]([O:6][CH2:7][CH2:8][CH2:9][Si:10]([O:15][CH3:16])([O:11][CH3:12])[O:13][CH3:14])=[O:5])=[CH2:3].[SiH4:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCC[Si](OC)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=C)C(=O)OCCC[Si](OC)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
solution
|
Quantity
|
7 (± 1) mL
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
under stirring for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to obtain a 0.5 wt % solution
|
Type
|
CUSTOM
|
Details
|
was carried out at 300 rpm for the first 5 seconds
|
Duration
|
5 s
|
Type
|
CUSTOM
|
Details
|
for the following 15 seconds
|
Duration
|
15 s
|
Type
|
WAIT
|
Details
|
Then, baking was carried out for 30 minutes at 120° C.
|
Duration
|
30 min
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(=C)C(=O)OCCC[Si](OC)(OC)OC
|
Name
|
|
Type
|
product
|
Smiles
|
[SiH4]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:6][CH2:7][CH2:8][CH2:9][Si:10]([O:15][CH3:16])([O:13][CH3:14])[O:11][CH3:12])(=[O:5])[C:2]([CH3:4])=[CH2:3]>C(O)(C)C>[CH3:4][C:2]([C:1]([O:6][CH2:7][CH2:8][CH2:9][Si:10]([O:15][CH3:16])([O:11][CH3:12])[O:13][CH3:14])=[O:5])=[CH2:3].[SiH4:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCC[Si](OC)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=C)C(=O)OCCC[Si](OC)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
solution
|
Quantity
|
7 (± 1) mL
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
under stirring for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to obtain a 0.5 wt % solution
|
Type
|
CUSTOM
|
Details
|
was carried out at 300 rpm for the first 5 seconds
|
Duration
|
5 s
|
Type
|
CUSTOM
|
Details
|
for the following 15 seconds
|
Duration
|
15 s
|
Type
|
WAIT
|
Details
|
Then, baking was carried out for 30 minutes at 120° C.
|
Duration
|
30 min
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(=C)C(=O)OCCC[Si](OC)(OC)OC
|
Name
|
|
Type
|
product
|
Smiles
|
[SiH4]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |